molecular formula C22H17N3S B15080737 Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone

Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone

Cat. No.: B15080737
M. Wt: 355.5 g/mol
InChI Key: RRRGIUVZGMIXAB-XQNSMLJCSA-N
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Description

Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone is a chemical compound with the molecular formula C22H17N3S It is a derivative of benzaldehyde and thiazole, featuring a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone typically involves the condensation reaction between benzaldehyde and 4,5-diphenyl-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amines and other reduced forms of the hydrazone.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with biological macromolecules, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
  • Benzaldehyde (4,6-diphenyl-1,3,5-triazin-2-yl)hydrazone

Uniqueness

Benzaldehyde (4,5-diphenyl-1,3-thiazol-2-YL)hydrazone is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N3S

Molecular Weight

355.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4,5-diphenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C22H17N3S/c1-4-10-17(11-5-1)16-23-25-22-24-20(18-12-6-2-7-13-18)21(26-22)19-14-8-3-9-15-19/h1-16H,(H,24,25)/b23-16+

InChI Key

RRRGIUVZGMIXAB-XQNSMLJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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